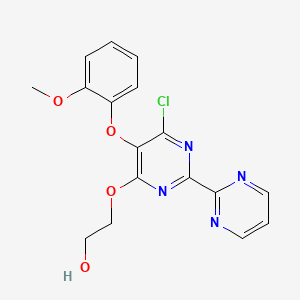
2-(5-(2-Methoxy-phenoxy)-6-chloro-2-(pyrimidin-2-yl)pyrimidin-4-yloxy)ethanol
Cat. No. B8341520
Key on ui cas rn:
184779-15-5
M. Wt: 374.8 g/mol
InChI Key: CCJDOHMWYKXBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05739333
Procedure details


5-(2-Methoxyphenoxy)-4,6-dichloro-2-(2-pyrimidinyl)pyrimidine and ethylene glycol are treated in the same manner as in Reference Example 1-(1) to give 2-{6-chloro-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidin-4-yloxy}-ethanol (5.37 g) as a powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:23]=[CH:22][CH:21]=[CH:20][C:4]=1[O:5][C:6]1[C:7](Cl)=[N:8][C:9]([C:13]2[N:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[N:10][C:11]=1[Cl:12]>C(O)CO>[Cl:12][C:11]1[N:10]=[C:9]([C:13]2[N:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[N:8]=[C:7]([O:2][CH2:3][CH2:4][OH:5])[C:6]=1[O:5][C:4]1[CH:20]=[CH:21][CH:22]=[CH:23][C:3]=1[O:2][CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(OC=2C(=NC(=NC2Cl)C2=NC=CC=N2)Cl)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC(=N1)C1=NC=CC=N1)OCCO)OC1=C(C=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.37 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
